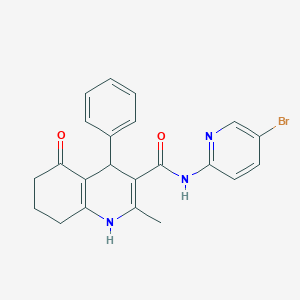
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. CTQ belongs to the class of tetrahydroquinoline derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the inhibition of various enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to inhibit the activity of protein kinase C, which is known to play a crucial role in the development of cancer. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the aggregation of beta-amyloid protein, which is responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One potential direction is to study its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another potential direction is to develop more efficient synthesis methods for 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one, which can lead to its wider availability for research and potential therapeutic applications. Finally, more studies are needed to fully understand the mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one and its potential side effects.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline in the presence of acetic acid and subsequent reaction with 2-aminobenzophenone in the presence of sodium borohydride and acetic acid. The final product is obtained after purification and recrystallization.
Scientific Research Applications
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been studied for its anti-inflammatory and anti-oxidant properties.
properties
Product Name |
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molecular Formula |
C30H27ClN2O4 |
Molecular Weight |
515 g/mol |
IUPAC Name |
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O4/c1-36-21-15-16-25(37-2)22(17-21)26-27-23(9-6-10-24(27)34)33(20-13-11-19(31)12-14-20)30(32)28(26)29(35)18-7-4-3-5-8-18/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChI Key |
NOWZJYDWSFXACJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Cl |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)